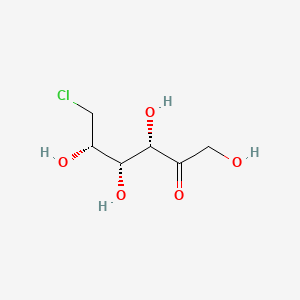

6-Chloro-6-deoxyfructose

描述

6-Chloro-6-deoxyfructose, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO5 and its molecular weight is 198.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Research

6-Chloro-6-deoxyfructose serves as a valuable tool in studying carbohydrate metabolism. Its structural similarity to fructose allows researchers to investigate enzyme interactions and metabolic pathways involving hexoses.

Antifertility Studies

Research has demonstrated that this compound exhibits antifertility effects in male rats. Studies indicate that administration of this compound leads to a significant reduction in sperm motility and glucose oxidation, which are critical for sperm energy metabolism.

- Case Study : In a controlled study, male rats treated with doses greater than 90 µmol/kg/day displayed infertility within seven days, with recovery observed three weeks post-treatment . The mechanism appears to involve inhibition of glycolytic enzymes, impacting sperm energy production .

Antimicrobial Potential

The compound has shown potential antimicrobial properties, suggesting applications in developing new antibiotics or adjunct therapies against resistant bacterial strains.

- Research Findings : In vitro studies have indicated that this compound inhibits the growth of various bacteria, potentially serving as a lead compound for antibiotic development .

Table 1: Antifertility Effects of this compound

| Study Reference | Dose (µmol/kg/day) | Effect on Fertility | Recovery Time |

|---|---|---|---|

| >90 | Infertility observed | 3 weeks | |

| >120 | Sperm glucose oxidation inhibition | N/A |

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-6-deoxyfructose, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of fructose derivatives using agents like thionyl chloride or phosphorus pentachloride. Key variables include temperature control (0–5°C to minimize side reactions) and solvent choice (e.g., anhydrous pyridine to stabilize intermediates). Purification via column chromatography (silica gel, chloroform/methanol gradient) is critical to isolate the product . Optimization requires monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for absence of the C6 hydroxyl proton (δ 3.5–4.0 ppm in fructose) and presence of a chlorine-substituted carbon (C6) via coupling patterns.

- ¹³C NMR : A downfield shift at C6 (δ ~70 ppm) confirms chlorine substitution.

- IR Spectroscopy : Loss of O-H stretching (~3400 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) . Mass spectrometry (ESI-MS) should show [M+Cl]⁻ adducts for molecular weight confirmation.

Q. How is this compound utilized in biochemical assays, particularly in carbohydrate metabolism studies?

- Methodological Answer : It acts as a competitive inhibitor in enzymatic assays (e.g., hexokinase or fructokinase) to study substrate specificity. Protocols involve incubating the compound with enzymes and monitoring NADH oxidation rates spectrophotometrically (340 nm). Controls must include native fructose to compare inhibition kinetics .

Advanced Research Questions

Q. What evidence supports this compound as a potential antifertility agent, and how can its mechanism be experimentally validated?

- Methodological Answer : Evidence from chlorinated sugars suggests interference with spermatozoa glycolysis, impairing energy production. In vitro validation requires:

- Sperm Motility Assays : Incubate sperm cells with the compound and measure motility via CASA (Computer-Assisted Semen Analysis).

- ATP Depletion Tests : Use luciferase-based ATP assays to quantify energy reduction . Dose-response curves (0.1–10 mM) can establish efficacy thresholds.

Q. How can researchers resolve contradictions in reported NMR data for this compound across different solvent systems?

- Methodological Answer : Solvent-induced shifts (e.g., D₂O vs. DMSO-d6) alter proton coupling constants. To standardize

- Use deuterated solvents consistently.

- Perform variable temperature NMR to assess conformational flexibility.

- Compare with computational models (DFT calculations) to predict shifts and validate assignments .

Q. What computational strategies are effective for modeling the interaction of this compound with carbohydrate-binding proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities. Key steps:

- Prepare protein structures (PDB files) with protonation states adjusted to pH 7.4.

- Define the ligand’s partial charges using Gaussian calculations.

- Analyze hydrogen bonding and hydrophobic interactions at active sites .

Q. How does the stability of this compound vary under physiological conditions, and what degradation products form?

- Methodological Answer : Stability assays involve incubating the compound in PBS (pH 7.4, 37°C) and sampling at intervals. Analyze via HPLC-MS to detect degradation products (e.g., dechlorinated fructose or cyclic ketals). Kinetic modeling (first-order decay) quantifies half-life .

Q. What experimental approaches differentiate this compound isomers (e.g., α vs. β anomers) in solution?

- Methodological Answer : Use ROESY NMR to identify through-space correlations between anomeric protons and adjacent substituents. Polarimetry can also distinguish anomers by optical rotation differences (e.g., α-anomer: +92°; β-anomer: -34° in aqueous solution) .

Q. How can isotopic labeling (e.g., ¹³C or ²H) of this compound elucidate its metabolic fate in cell cultures?

- Methodological Answer : Synthesize ¹³C-labeled analogs at C6 via Cl⁻ exchange with ¹³C-enriched reagents. Track incorporation into glycolytic intermediates using LC-MS/MS. Compare isotopic enrichment patterns with unlabeled controls to map metabolic flux .

Q. What comparative studies highlight the unique reactivity of this compound versus fluoro- or deoxy-sugar analogs?

- Methodological Answer : Conduct nucleophilic substitution reactions (e.g., with azide or thiourea) to compare leaving-group efficiency. Kinetic studies (UV-Vis monitoring at 240 nm) reveal halogen-specific reactivity: Cl⁻ > F⁻ due to electronegativity differences. Structural comparisons via X-ray crystallography (e.g., C-Cl bond length vs. C-F) further explain reactivity trends .

属性

IUPAC Name |

(3S,4S,5S)-6-chloro-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2H2/t3-,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKJMTUOJYXAJQ-UYFOZJQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985100 | |

| Record name | 6-Chloro-6-deoxyhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66451-66-9 | |

| Record name | 6-Chloro-6-deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066451669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-6-deoxyhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。